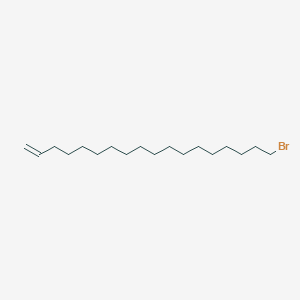

18-Bromo-1-octadecene

Description

Properties

IUPAC Name |

18-bromooctadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2H,1,3-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBDROSSUKYLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569890 | |

| Record name | 18-Bromooctadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172656-11-0 | |

| Record name | 18-Bromooctadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 18-Bromo-1-octadecene: Properties, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, reactivity, and applications of 18-Bromo-1-octadecene (CAS No. 172656-11-0). This bifunctional linear hydrocarbon is a valuable building block in modern organic and materials chemistry, offering a unique combination of a terminal alkene and a primary alkyl bromide. Its orthogonal reactivity allows for selective, stepwise synthetic modifications, making it an essential tool in the synthesis of complex molecules, functionalized polymers, and advanced drug delivery systems.

Core Chemical and Physical Properties

This compound is a long-chain hydrocarbon featuring an 18-carbon aliphatic backbone.[1] This structure is terminated by a reactive vinyl group at one end (C1) and a primary bromide at the other (C18), providing two distinct sites for chemical manipulation.[1] It typically presents as a clear, colorless to light yellow liquid.[2]

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 172656-11-0 | [1][2] |

| Molecular Formula | C₁₈H₃₅Br | [1][2] |

| Molecular Weight | 331.38 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | |

| Density | ~1.00 g/cm³ (at 20°C) | [1] |

| Boiling Point | ~369.9 °C at 760 mmHg | [1][3] |

| Flash Point | ~185.2 °C | [1] |

| Refractive Index | ~1.468 | [3] |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform); insoluble in water. | [1] |

Spectroscopic Profile

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following table outlines the characteristic spectral data crucial for its identification and purity assessment.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Vinyl Protons (-CH=CH₂) | δ 5.7-5.9 ppm (m, 1H); δ 4.9-5.0 ppm (m, 2H) |

| Methylene Protons (-CH₂Br) | δ ~3.4 ppm (t, 2H) | |

| Allylic Protons (-CH₂-CH=) | δ ~2.0-2.1 ppm (q, 2H) | |

| Aliphatic Chain (-(CH₂)₁₄-) | δ ~1.2-1.4 ppm (br m) | |

| ¹³C NMR | Vinyl Carbons (-C H=C H₂) | δ ~139 ppm; δ ~114 ppm |

| Methylene Carbon (-C H₂Br) | δ ~34 ppm | |

| Aliphatic Chain (-(C H₂)₁₄-) | δ ~28-34 ppm | |

| FT-IR | Alkene C-H Stretch | ~3080 cm⁻¹ |

| Alkane C-H Stretch | <3000 cm⁻¹ | |

| C=C Stretch | ~1640 cm⁻¹ | |

| C-Br Stretch | ~640-550 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 330/332 (reflecting ⁷⁹Br/⁸¹Br isotopes) |

Data is based on predicted values and typical ranges for the respective functional groups.[1][4][5]

Synthesis and Purification

The primary synthetic route to this compound involves the selective bromination of a suitable C18 precursor. A common laboratory-scale synthesis utilizes the anti-Markovnikov hydrobromination of 1,17-octadecadiene, often initiated by radical initiators, to ensure the bromine atom is installed at the terminal position.

Conceptual Synthesis Protocol

This protocol outlines a general procedure for the synthesis via radical addition of HBr.

-

Reaction Setup : A solution of 1,17-octadecadiene in a non-polar solvent (e.g., hexane) is placed in a flask equipped with a gas inlet and condenser. The system is purged with an inert gas (e.g., nitrogen or argon).

-

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the flask.

-

Hydrobromination : Hydrogen bromide (HBr) gas is bubbled through the solution at a controlled rate, or a solution of HBr in acetic acid is added dropwise. The reaction is often irradiated with UV light to facilitate radical formation.

-

Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting diene.

-

Workup : Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a brine wash.

-

Drying and Concentration : The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Purification Workflow

Purification of the crude product is critical to remove unreacted starting material and potential side products (e.g., dibrominated species). Flash column chromatography is typically effective.

Caption: Workflow for purification of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution, while the terminal alkene is amenable to a wide range of addition and polymerization reactions.[1]

Reactions at the Alkyl Bromide Terminus (C18)

The unhindered nature of the primary bromide favors bimolecular nucleophilic substitution (SN2) reactions, which proceed with inversion of configuration if the substrate were chiral.[1][6][7]

This reaction is a gateway to forming terminal amino compounds after subsequent reduction. The azide ion (N₃⁻) is an excellent nucleophile for this transformation.[8]

-

Protocol :

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃, ~1.5 eq) to the solution.

-

Heat the mixture to 60-80 °C and stir for several hours until TLC or GC analysis indicates complete consumption of the starting bromide.

-

Cool the reaction, dilute with water, and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield 18-azido-1-octadecene.

-

The alkyl bromide can be converted into a highly nucleophilic Grignard reagent, reversing its polarity (umpolung).[9][10] This enables the formation of new carbon-carbon bonds.

-

Protocol :

-

Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen).

-

Place magnesium turnings (~1.2 eq) in a flask with anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[11]

-

Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the magnesium suspension.

-

The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the magnesium and the formation of a cloudy gray solution.

-

The resulting Grignard reagent, (17-octadecenyl)magnesium bromide, can be used immediately in subsequent reactions with electrophiles like aldehydes, ketones, or CO₂.[10]

-

Caption: Key reactions involving the terminal alkyl bromide.

Reactions at the Alkene Terminus (C1)

The terminal double bond is a versatile handle for functionalization and polymerization.

As a molecule with a single double bond, this compound can act as a chain-terminating agent or comonomer in ADMET polymerization. If converted to a diene (e.g., by coupling two molecules), it can undergo ADMET to form functionalized polyolefins. ADMET is a step-growth polymerization that relies on the removal of a small volatile alkene (like ethylene) to drive the reaction to completion.[12]

-

Conceptual Protocol :

-

A suitable α,ω-diene monomer is mixed with this compound (as a comonomer or end-capper).

-

A metathesis catalyst (e.g., a Grubbs or Schrock catalyst) is added under an inert atmosphere.

-

The reaction is conducted in bulk or in a high-boiling solvent under vacuum at elevated temperatures to facilitate the removal of ethylene.

-

The polymerization is monitored by observing the increase in viscosity of the reaction mixture.

-

The reaction is quenched by adding an agent like ethyl vinyl ether, and the resulting polymer is precipitated, collected, and dried.

-

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several high-value applications.

Polymer and Materials Science

Its primary use is in the synthesis of functional polymers. The terminal bromide can be retained as a reactive handle on a polymer chain or can be converted to other functional groups post-polymerization.[1] This allows for the creation of graft copolymers, functionalized surfaces, and self-assembled monolayers.[1]

Organic Synthesis

In organic synthesis, it serves as a long-chain building block for producing surfactants, lipid analogs, and specialty chemicals.[1] The 18-carbon chain provides significant hydrophobicity, which can be balanced by converting the bromide to a hydrophilic headgroup, a key step in surfactant synthesis.[1]

Drug Development and Bioconjugation

While direct applications in approved drugs are not prevalent, its potential in drug delivery systems is significant. The long alkyl chain is lipophilic, making it suitable for integration into lipid bilayers of liposomes or the hydrophobic cores of polymeric nanoparticles.

-

Functionalization of Nanocarriers : The terminal bromide (or a derivative like an azide or amine) can be used to covalently attach targeting ligands (e.g., antibodies, peptides) or imaging agents to the surface of a nanocarrier. This "smart" functionalization aims to improve drug delivery to specific tissues, enhancing therapeutic efficacy and reducing side effects.[1]

-

Bioconjugation : The electrophilic bromide can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine of lysine, to attach a long hydrophobic tail. This modification can be used to study protein-membrane interactions or to anchor proteins to surfaces.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact.[1]

-

Ventilation : Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place, often under refrigeration (2-8°C), as the compound can be heat-sensitive.[1]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[13]

-

Disposal : Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, highlighting its utility as a versatile chemical intermediate. The detailed protocols and data serve as a starting point for its application in novel synthetic and materials science endeavors.

References

-

This compound | CAS 172656-11-0. Benchchem.

-

Formation and reaction of a Grignard reagent. University of Massachusetts Boston.

-

172656-11-0|this compound|BLD Pharm. BLD Pharm.

-

This compound | CAS#:172656-11-0. Chemsrc.com.

-

Octadecane, 1-bromo-. NIST WebBook.

-

A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate. Benchchem.

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound.

-

Grignard Reaction. Cambridge University Press.

-

This compound | CAS 172656-11-0. Santa Cruz Biotechnology.

-

Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

-

SAFETY DATA SHEET - 1-Bromooctadecane. Fisher Scientific.

-

The Grignard Reaction. University of North Georgia.

-

This compound | 172656-11-0. Tokyo Chemical Industry Co., Ltd..

-

172656-11-0, this compound Formula. ECHEMI.

-

Octadecane, 1-bromo- (IR Spectrum). NIST WebBook.

-

Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. MDPI.

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health.

-

1H NMR Chemical Shifts. Organic Chemistry Data.

-

Method for purifying a bromine compound. Google Patents.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder.

-

Nucleophilic Aromatic Substitution (NAS). Chad's Prep.

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. National Institutes of Health.

-

The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

-

Process for the synthesis of pure isomers of long chain alkenes. Google Patents.

-

The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries.

-

Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Organic Chemistry Portal.

-

Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris. National Institutes of Health.

-

This compound. Tokyo Chemical Industry Co., Ltd. (Japanese).

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Molecular Structure of 18-Bromo-1-octadecene: Synthesis, Characterization, and Application

Abstract

18-Bromo-1-octadecene (CAS No. 172656-11-0) is a long-chain, bifunctional organic compound that has garnered significant interest as a versatile molecular linker in materials science and drug development.[1][2] Its unique architecture, featuring a terminal alkene at one end of an 18-carbon aliphatic chain and a primary alkyl bromide at the other, allows for orthogonal chemical modifications. This guide provides a comprehensive technical overview of the molecular structure of this compound. We delve into its synthesis, detailed structural elucidation using modern spectroscopic techniques, and the implications of its structure on its reactivity and applications. This document is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the foundational properties of this important chemical building block.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula, weight, and key physical characteristics. These properties dictate its handling, reactivity, and suitability for various applications. This compound is a clear, colorless to light yellow liquid under standard conditions, soluble in nonpolar organic solvents like chloroform and benzene, and nearly insoluble in water.[3]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 17-Octadecenyl Bromide | |

| CAS Number | 172656-11-0 | [5] |

| Molecular Formula | C₁₈H₃₅Br | [4][6] |

| Molecular Weight | 331.38 g/mol | [7] |

| Exact Mass | 330.19221 Da | [4][5] |

| Density | ~1.00 g/cm³ | [6][5] |

| Boiling Point | ~369.9 °C at 760 mmHg | [6][5] |

| Flash Point | ~185.2 °C | [6][5] |

| InChIKey | HGBDROSSUKYLIG-UHFFFAOYSA-N | [4] |

| SMILES | C=CCCCCCCCCCCCCCCCCBr | [4] |

The Bifunctional Scaffold: A Structural Analysis

The primary research value of this compound originates from its bifunctional nature, which allows for selective, stepwise synthetic modifications.[6]

-

The Terminal Alkene (C1-C2): The vinyl group (C=CH₂) at one end of the long aliphatic chain is susceptible to a wide range of electrophilic addition reactions (e.g., hydrohalogenation, hydration, epoxidation) and can participate in polymerization processes or click chemistry.[8][9] Its reactivity is distinct from the other end of the molecule.

-

The Primary Alkyl Bromide (C18): The terminal bromo group is a versatile functional handle. As a primary alkyl halide, it is an excellent substrate for nucleophilic substitution reactions, typically via an Sₙ2 mechanism. This allows for the straightforward attachment of various nucleophiles, including amines, thiols, azides, and carboxylates, to introduce new functionalities or link to other molecules, such as proteins or drug payloads.[10]

This "orthogonal reactivity" is the cornerstone of its utility as a linker, enabling chemists to build complex molecular architectures with high precision.[6]

Synthesis and Purification Workflow

Understanding the synthesis of this compound is critical, as the chosen route directly influences the final structure and potential impurities. A common and logical laboratory-scale synthesis proceeds from the commercially available precursor, 17-octadecen-1-ol. This involves the selective substitution of the terminal hydroxyl group with a bromine atom, a reaction for which several reliable methods exist. The workflow below outlines a typical process using phosphorus tribromide (PBr₃).

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 17-Octadecen-1-ol

Causality: This protocol is chosen for its high efficiency in converting a primary alcohol to a primary alkyl bromide with minimal risk of rearrangement. Using an anhydrous solvent and low temperature (0 °C) is critical to control the exothermic reaction and prevent side reactions, such as ether formation.

-

Preparation: Dissolve 17-octadecen-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.

-

Reaction: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution. Rationale: Slow addition prevents a sudden temperature increase. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic byproducts, followed by a wash with brine to remove residual water.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a nonpolar solvent such as hexanes, to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods detailed in the following section. Purity can be assessed by GC-MS.[6]

Spectroscopic Elucidation of the Molecular Structure

No single technique can unambiguously determine a molecular structure. Instead, a combination of spectroscopic methods is employed, each providing complementary pieces of evidence that, together, create a self-validating and definitive structural assignment.

Caption: Logical relationships in structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6]

-

¹H NMR Spectroscopy: Provides information on the chemical environment and connectivity of protons.

-

δ 5.8 ppm (1H, m): A multiplet corresponding to the internal vinyl proton (-CH=CH₂).

-

δ 4.9-5.0 ppm (2H, m): Two distinct multiplets for the terminal vinyl protons (=CH₂).[6] Their distinct signals arise from different coupling to the internal vinyl proton.

-

δ 3.4 ppm (2H, t): A triplet corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br). The triplet pattern is due to coupling with the adjacent CH₂ group.

-

δ 2.0 ppm (2H, q): A quartet for the allylic protons (-CH₂-CH=CH₂), which are adjacent to the double bond.

-

δ 1.2-1.4 ppm (~26H, broad m): A large, broad signal representing the overlapping protons of the long methylene (-CH₂-) chain.

-

-

¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms.

-

δ ~139 ppm: The internal, substituted alkene carbon (-CH=CH₂).

-

δ ~114 ppm: The terminal alkene carbon (=CH₂).

-

δ ~34 ppm: The carbon atom bonded to bromine (-CH₂Br).

-

δ ~28-33 ppm: Signals for the carbons near the functional groups (e.g., allylic carbon, carbon adjacent to the C-Br).

-

δ ~29 ppm (multiple peaks): A dense region of signals for the bulk methylene carbons in the aliphatic chain.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about elemental composition.

-

Molecular Ion Peak (M⁺): The key feature in the mass spectrum is the molecular ion peak. Because bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity separated by 2 m/z units.

-

m/z ≈ 330.19: Corresponding to [C₁₈H₃₅⁷⁹Br]⁺.

-

m/z ≈ 332.19: Corresponding to [C₁₈H₃₅⁸¹Br]⁺.

-

-

Fragmentation: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and observe characteristic fragmentation patterns, such as the loss of Br• or cleavage along the alkyl chain.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.

-

~3077 cm⁻¹: C-H stretching vibration for the sp²-hybridized carbons of the terminal alkene.

-

~2925 and 2854 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations for the sp³-hybridized carbons of the long alkyl chain.

-

~1641 cm⁻¹: C=C stretching vibration, a definitive band for the alkene.

-

~910 cm⁻¹: A strong "out-of-plane" bending vibration, characteristic of a terminal monosubstituted alkene (R-CH=CH₂).

-

~560 cm⁻¹: C-Br stretching vibration. This band is in the fingerprint region and can sometimes be weak but is an important piece of evidence.

| Technique | Observation | Structural Feature Confirmed |

| ¹H NMR | Signals at δ 5.8, 4.9-5.0 ppm and δ 3.4 ppm | Presence and location of terminal alkene and -CH₂Br group |

| ¹³C NMR | Signals at δ ~139, ~114, and ~34 ppm | Carbon skeleton including C=C and C-Br carbons |

| Mass Spec. | M⁺ and M+2 peaks at m/z ~330/332 | Correct molecular formula and presence of one bromine atom |

| IR Spec. | Bands at ~3077, 1641, and 910 cm⁻¹ | Presence of a terminal monosubstituted alkene functional group |

Applications in Research and Drug Development

The well-defined molecular structure of this compound directly enables its use as a high-purity bifunctional linker.[6] In drug development, such linkers are crucial for constructing complex therapeutic molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where precise spacing and connectivity are paramount.[11][12] The long, hydrophobic 18-carbon chain can be used to modify the lipophilicity of a molecule, potentially enhancing its interaction with cell membranes.[6] The terminal bromide can be converted to other functional groups (e.g., an azide for click chemistry or an amine for amide coupling), further expanding its synthetic utility in creating novel biomaterials and pharmaceutical compounds.[1][13]

Conclusion

The molecular structure of this compound is definitively characterized by an 18-carbon backbone, functionalized with a terminal alkene at the C1 position and a primary bromide at the C18 position. This assignment is unequivocally supported by a cohesive body of evidence from NMR, mass spectrometry, and IR spectroscopy. A thorough understanding of this structure, validated by the analytical data presented, is essential for its effective application as a versatile bifunctional linker in advanced chemical synthesis, from materials science to the development of targeted therapeutics.

References

- This compound | CAS 172656-11-0 - Benchchem.

-

This compound | CAS#:172656-11-0 | Chemsrc. (URL: [Link])

-

Bifunctional Linkers: The Versatile Backbone of Molecular Design - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Bifunctional linkers - CD Biosynsis. (URL: [Link])

-

This compound - ChemBK. (URL: [Link])

-

Octadecane, 1-bromo- - NIST WebBook. (URL: [Link])

-

Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

-

Addition of HBr to Alkenes - Master Organic Chemistry. (URL: [Link])

-

Reaction of Alkenes with Bromine - Chemistry Steps. (URL: [Link])

-

Alkene Reactivity - MSU chemistry. (URL: [Link])

-

Octadecane, 1-bromo- - NIST WebBook. (URL: [Link])

-

Alkene + HBr (Reaction) = Alkyl bromide - YouTube. (URL: [Link])

-

Alkyne Reactivity - MSU chemistry. (URL: [Link])

-

18-Bromooctadec-1-ene | C18H35Br | CID 15192957 - PubChem. (URL: [Link])

-

This compound TCI Analytical reagent - AMI Scientific. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. biosynsis.com [biosynsis.com]

- 3. chembk.com [chembk.com]

- 4. 18-Bromooctadec-1-ene | C18H35Br | CID 15192957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:172656-11-0 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 10. Alkene Reactivity [www2.chemistry.msu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Application of Linkers in Chemical Biology [bldpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 18-Bromo-1-octadecene

Introduction: The Versatility of a Bifunctional Long-Chain Alkene

18-Bromo-1-octadecene (C₁₈H₃₅Br) is a valuable bifunctional organic compound featuring a long 18-carbon aliphatic chain with a terminal alkene at one end and a primary alkyl bromide at the other.[1] This unique structure provides orthogonal reactivity, allowing for selective chemical transformations at either functional group.[1] Consequently, this compound serves as a critical building block in various fields, including polymer chemistry for the synthesis of functionalized polyolefins, materials science for the creation of self-assembled monolayers and surfactants, and in the synthesis of complex organic molecules and natural products.[1] This guide provides a comprehensive overview of the primary and alternative methods for the synthesis of this compound, with a focus on the underlying mechanisms and practical experimental considerations for researchers in the field.

Primary Synthesis Route: Anti-Markovnikov Hydrobromination of 1,17-Octadecadiene

The most direct and regioselective method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to a suitable precursor. While 1-octadecene could theoretically be used, achieving exclusive terminal bromination is challenging. A more strategic approach involves the use of a symmetrical α,ω-diene, 1,17-octadecadiene, as the starting material. This ensures that the addition of one equivalent of HBr under radical conditions will yield the desired terminal bromoalkene.

Causality of Experimental Choices: The Free-Radical Mechanism

The regioselectivity of HBr addition to an alkene is dictated by the reaction mechanism. In the absence of radical initiators, the reaction proceeds via an electrophilic addition (Markovnikov's rule), where the bromine atom adds to the more substituted carbon.[2] However, in the presence of peroxides, the reaction follows a free-radical chain mechanism, leading to the anti-Markovnikov product.[2][3] This "peroxide effect" is crucial for the synthesis of terminal bromoalkanes.[3]

The reaction is initiated by the homolytic cleavage of the weak oxygen-oxygen bond in a peroxide initiator (e.g., benzoyl peroxide) upon heating or exposure to UV light, generating alkoxy radicals.[2] These highly reactive radicals then abstract a hydrogen atom from HBr to form a bromine radical (Br•).[2] The bromine radical then adds to the terminal carbon of the alkene, as this results in the formation of a more stable secondary carbon radical intermediate.[4] This radical intermediate then abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical, thus propagating the chain reaction.[4]

This radical pathway is significantly faster than the competing electrophilic addition, ensuring the formation of the anti-Markovnikov product as the major isomer.[5] It is important to note that this anti-Markovnikov addition is unique to HBr; the analogous reactions with HCl and HI are not synthetically useful under these conditions due to unfavorable thermodynamics in the propagation steps.[6]

Experimental Workflow: A Self-Validating Protocol

The following protocol is a representative procedure for the synthesis of this compound from 1,17-octadecadiene based on established methods for the free-radical hydrobromination of long-chain alkenes.

Step 1: Reaction Setup and Initiation

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 1,17-octadecadiene (1 equivalent) in a suitable anhydrous, non-polar solvent (e.g., hexane or heptane) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (typically 1-5 mol%).

-

Cool the reaction mixture in an ice bath.

Step 2: Introduction of Hydrogen Bromide

-

Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, a solution of HBr in acetic acid can be added dropwise. The addition should be controlled to maintain a low reaction temperature and prevent the formation of byproducts.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting diene and the formation of the monobrominated product.

Step 3: Reaction Quenching and Work-up

-

Once the reaction is complete (typically after several hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess HBr.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude this compound can be purified by fractional distillation under reduced pressure to separate it from any unreacted starting material and dibrominated byproducts.

-

Alternatively, for higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) can be employed.[7]

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation: A Comparative Overview

| Parameter | Anti-Markovnikov Hydrobromination |

| Starting Material | 1,17-Octadecadiene |

| Key Reagents | HBr, Radical Initiator (e.g., Benzoyl Peroxide) |

| Solvent | Non-polar (e.g., Hexane, Heptane) |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 60-80% (estimated based on similar reactions) |

| Purity | >93% after purification[8][9] |

| Key Advantages | High regioselectivity for the terminal bromide, direct route. |

| Key Disadvantages | Requires handling of HBr gas, potential for dibromination. |

Alternative Synthesis Routes

While the free-radical addition of HBr to 1,17-octadecadiene is the most direct method, other synthetic strategies can be employed, particularly for generating terminally functionalized alkenes.

Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis.[10] In this approach, a long-chain aldehyde could be reacted with a phosphorus ylide containing a bromoalkyl group to construct the this compound skeleton. This method offers excellent control over the double bond position but involves a multi-step synthesis of the required Wittig reagent.

Caption: Conceptual pathway for the synthesis via the Wittig reaction.

Elimination Reactions of Dibromoalkanes

Another potential route involves the controlled elimination of HBr from a 1,18-dibromooctadecane precursor. By using a sterically hindered base, it is possible to favor the formation of the terminal alkene. However, controlling the regioselectivity of the elimination to exclusively form the 1-ene isomer can be challenging and may lead to a mixture of products.

Conclusion

The synthesis of this compound is most effectively achieved through the anti-Markovnikov hydrobromination of 1,17-octadecadiene. This method, driven by a free-radical mechanism, provides a direct and regioselective route to the desired terminal bromoalkene. Understanding the underlying principles of radical chemistry is paramount for optimizing reaction conditions and achieving high yields and purity. While alternative methods such as the Wittig reaction exist, the free-radical addition remains the most practical and efficient approach for laboratory and potential pilot-scale production of this versatile bifunctional molecule. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to confidently synthesize and utilize this compound in their applications.

References

-

A Useful Modification of the Kraus Procedure for Preparation of ω-Bromo-1-alkenes by HMPA-Promoted Elimination of HBr from 1,ω-Dibromoalkanes. (2001). Synthetic Communications, 31(9), 1367-1371. [Link]

-

A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (n.d.). Molecules. [Link]

-

A Convenient and Useful Method of Preparation of .ALPHA.-Bromo Enones from the Corresponding Enones Using Organic Ammonium Tribromide (OATB). (2001). Chemistry Letters. [Link]

-

General methods of preparation of Alkenes. (2022, January 22). askIITians. [Link]

- Process for the preparation of α-bromo, ω-chloroalkanes. (1999).

-

Free-Radical Addition of HBr: Anti-Markovnikov Addition. (n.d.). Chemistry Steps. [Link]

-

This compound. (2024, April 10). ChemBK. [Link]

-

This compound | CAS#:172656-11-0. (n.d.). Chemsrc. [Link]

-

Addition of HBr and Peroxide. (2020, December 18). YouTube. [Link]

-

Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025, July 7). Master Organic Chemistry. [Link]

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

- Process for the synthesis of pure isomers of long chain alkenes. (1977).

-

Free radical addition of HBr to an alkene (peroxide effect). (2023, May 7). Khan Academy. [Link]

-

Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris. (2022, May 26). Biotechnology for Biofuels and Bioproducts. [Link]

-

Addition of HBr to Alkenes. (n.d.). Master Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | CAS#:172656-11-0 | Chemsrc [chemsrc.com]

- 10. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 18-Bromo-1-octadecene (CAS Number 172656-11-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 18-bromo-1-octadecene (CAS No. 172656-11-0), a versatile bifunctional long-chain olefin. Its unique molecular architecture, featuring a terminal vinyl group and a primary alkyl bromide, makes it a valuable building block in various fields, including polymer chemistry, materials science, and as a precursor in the synthesis of specialty chemicals and potentially in drug delivery systems. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its key applications with mechanistic insights, and outlines essential safety and handling procedures.

Chemical Identity and Properties

This compound is a long-chain hydrocarbon featuring a terminal double bond and a primary bromide at the opposite end of its eighteen-carbon backbone. This bifunctionality allows for orthogonal chemical transformations, making it a highly versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 172656-11-0 |

| Synonyms | 17-Octadecenyl Bromide |

| Molecular Formula | C₁₈H₃₅Br |

| Molecular Weight | 331.38 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~369.9 °C at 760 mmHg |

| Density | ~1.0 g/cm³ |

| Flash Point | ~185.2 °C |

| Solubility | Soluble in non-polar organic solvents (e.g., benzene, chloroform); insoluble in water. |

| Storage | Refrigerator (2-8°C), protected from light.[3] |

Analytical Data (Representative):

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.8 (m, 1H): -CH=CH₂

-

δ 4.9 (m, 2H): -CH=CH ₂

-

δ 3.4 (t, 2H): -CH₂Br

-

δ 2.0 (q, 2H): -CH₂-CH=CH₂

-

δ 1.85 (p, 2H): -CH₂-CH₂Br

-

δ 1.2-1.6 (br m, 24H): -(CH₂)₁₂-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 139.2: -C H=CH₂

-

δ 114.1: -CH=C H₂

-

δ 33.9: -C H₂Br

-

δ 33.8: -C H₂-CH=CH₂

-

δ 32.8, 29.6, 29.5, 29.4, 29.1, 28.8, 28.2: -(CH₂)₁₂- and -C H₂-CH₂Br

Synthesis of ω-Bromo-α-olefins: A Representative Protocol

A general and robust method for the synthesis of ω-bromo-α-olefins involves the anti-Markovnikov hydrobromination of a corresponding α,ω-diene. The following is a detailed experimental protocol for the synthesis of a similar compound, 11-bromo-1-undecene, which can be adapted for this compound starting from 1,17-octadecadiene.

Reaction Scheme:

Caption: General scheme for anti-Markovnikov hydrobromination.

Experimental Protocol: Synthesis of 11-Bromo-1-undecene

This protocol is adapted from established procedures for the radical addition of HBr to terminal alkenes.

Materials:

-

1,10-Undecadiene

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous solvent (e.g., hexane or toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube (or dropping funnel if using HBr in acetic acid). The system is flushed with an inert gas (e.g., argon or nitrogen).

-

Charging the Flask: 1,10-undecadiene is dissolved in the anhydrous solvent in the flask. A catalytic amount of AIBN is added.

-

HBr Addition: The solution is cooled in an ice bath. Hydrogen bromide gas is bubbled through the solution at a slow rate. Alternatively, a solution of HBr in acetic acid can be added dropwise. The reaction is exothermic and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting diene.

-

Work-up: Once the reaction is complete, the mixture is carefully washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 11-bromo-1-undecene.

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the terminal alkene and the primary bromide, and the absence of the internal alkene starting material, will confirm the success of the synthesis.

Reactivity and Mechanism of Action

The utility of this compound stems from the orthogonal reactivity of its two functional groups: the terminal alkene and the primary alkyl bromide. This allows for selective chemical modifications at either end of the molecule.

Caption: Dual reactivity of this compound.

The primary alkyl bromide is susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This allows for the introduction of a wide variety of functional groups, such as amines, azides, thiols, and cyanides. The terminal alkene can undergo all the typical reactions of a double bond, including hydrogenation, halogenation, and, most notably, polymerization.

Applications in Research and Development

Polymer Chemistry: Acyclic Diene Metathesis (ADMET) Polymerization

This compound is an excellent monomer for Acyclic Diene Metathesis (ADMET) polymerization.[4][5][6] ADMET is a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene.[4] This technique allows for the synthesis of well-defined, functionalized polyolefins.

Mechanism of ADMET Polymerization:

Caption: General workflow for the formation of self-assembled monolayers.

The long hydrocarbon chains pack closely together due to van der Waals interactions, leading to a highly ordered monolayer. The terminal bromide groups are exposed at the surface, which can then be used for further chemical reactions, allowing for the tailored functionalization of surfaces. This has applications in areas such as biosensors, corrosion inhibition, and nanoelectronics.

Drug Development: A Precursor for Functionalized Nanoparticles

While direct applications of this compound in drug formulations are not established, its bifunctional nature makes it a valuable precursor for the synthesis of functionalized lipids and polymers used in drug delivery systems, such as nanoparticles. [7][8][9][10] The terminal bromide can be substituted with various moieties to create functionalized amphiphiles. For instance, reaction with an amine-containing drug or targeting ligand could tether it to the long alkyl chain. These functionalized lipids can then be incorporated into liposomes or other nanoparticle formulations to enhance drug loading, stability, and targeted delivery. The surface of nanoparticles can be functionalized to improve their interaction with biological systems, and ω-bromoalkanes are useful starting materials for this purpose. [11][12]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is recommended to store it in a refrigerator.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [13][14]

Conclusion

This compound is a highly versatile and valuable chemical for researchers and scientists in various disciplines. Its unique bifunctional structure provides a platform for a wide range of chemical transformations, enabling the synthesis of advanced polymers, functionalized surfaces, and potentially novel drug delivery systems. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in scientific research and development.

References

- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335.

- Biebuyck, H. A., & Whitesides, G. M. (1994). ω-Terminated Alkanethiolate Monolayers on Surfaces of Copper, Silver, and Gold Have Similar Wettabilities. Langmuir, 10(8), 2790–2793.

-

Chemsrc. (2025). This compound | CAS#:172656-11-0. Retrieved from [Link]

-

SCIEDCO Canada. (n.d.). CAS 172656-11-0 | this compound, 5 g. Retrieved from [Link]

- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.

- Wagener, K. B., Boncella, J. M., & Nel, J. G. (1991). Acyclic diene metathesis (ADMET) polymerization. Macromolecules, 24(10), 2649–2657.

- Zhang, L., & Eisenberg, A. (1995). Multiple Morphologies of "Crew-Cut" Aggregates of Polystyrene-b-poly(acrylic acid) Block Copolymers. Science, 268(5218), 1728–1731.

- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145–160.

- Gref, R., Minamitake, Y., Peracchia, M. T., Trubetskoy, V., Torchilin, V., & Langer, R. (1994). Biodegradable long-circulating polymeric nanospheres. Science, 263(5153), 1600–1603.

-

Wikipedia. (n.d.). Acyclic diene metathesis. Retrieved from [Link]

- Jean-Louis, F., & F., P. (2018). Stereocontrolled acyclic diene metathesis polymerization.

- Moghimi, S. M., Hunter, A. C., & Murray, J. C. (2001). Long-circulating and target-specific nanoparticles: theory to practice. Pharmacological Reviews, 53(2), 283–318.

- Peer, D., Karp, J. M., Hong, S., Farokhzad, O. C., Margalit, R., & Langer, R. (2007). Nanocarriers as an emerging platform for cancer therapy.

-

ResearchGate. (n.d.). Mechanism of ADMET polymerization. Retrieved from [Link]

- Alexis, F., Pridgen, E., Molnar, L. K., & Farokhzad, O. C. (2008). Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles. Molecular Pharmaceutics, 5(4), 505–515.

- Rawat, J. (2020). Functionalization of Polymeric Nanoparticles for Drug Delivery Across the Blood-Brain Barrier. Journal of Nanomedicine & Nanotechnology, 11(5).

- Google Patents. (n.d.). WO2003106397A1 - A process for preparing long chain saturated or unsaturated oxygenated compounds.

-

Organic Syntheses. (n.d.). 1-Iodopropyne. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Self-Assembled Monolayers of Alkanethiolates on Gold for the Study and Manipulation of Interactions of Proteins and Cells with Solid Surfaces. Retrieved from [Link]

-

Biomacromolecules. (2018). Redox-Responsive Cleavable Polymeric Brush Coated Magnetic Nanoparticles: Fabrication and Post-Polymerization Modification for Cellular Targeting. Retrieved from [Link]

-

National Institutes of Health. (2022). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. Retrieved from [Link]

Sources

- 1. This compound | CAS#:172656-11-0 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 5. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. primescholars.com [primescholars.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | 172656-11-0 | TCI AMERICA [tcichemicals.com]

- 14. sciedco.ca [sciedco.ca]

An In-depth Technical Guide to 18-Bromo-1-octadecene for Advanced Research Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 18-Bromo-1-octadecene (CAS No. 172656-11-0), a bifunctional long-chain hydrocarbon critical to advanced chemical synthesis. Possessing both a terminal alkene and a primary alkyl bromide, this molecule offers orthogonal reactivity, making it a valuable building block in polymer chemistry, materials science, and the development of novel therapeutic agents.[1] This document details its core physicochemical properties, outlines protocols for its characterization and safe handling, and explores its applications, particularly within the domain of drug discovery and development. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.

Introduction to this compound

This compound is a linear alpha-olefin comprised of an eighteen-carbon chain with a terminal double bond (C1) and a bromine atom at the opposing terminus (C18).[1] Its molecular formula is C₁₈H₃₅Br, and it has a molecular weight of approximately 331.38 g/mol .[1][2] The strategic placement of two distinct functional groups—a nucleophilic substitution-receptive alkyl halide and a polymerization-receptive alkene—is the cornerstone of its synthetic utility.[1] This bifunctionality allows for selective, stepwise reactions, enabling the construction of complex molecular architectures. It serves as a key intermediate in the synthesis of surfactants, lipid analogs, and functionalized polymers.[1]

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its handling, storage, and application in experimental design. It is typically a clear, colorless to light yellow liquid or a low-melting solid at room temperature.[3] Due to its long, non-polar alkyl chain, it is practically insoluble in water but soluble in non-polar organic solvents like benzene and chloroform.[4]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 172656-11-0 | [2][3] |

| Molecular Formula | C₁₈H₃₅Br | [1][2] |

| Molecular Weight | 331.38 g/mol | [1][2][3] |

| Appearance | White or Colorless to Light yellow/orange powder, lump, or clear liquid | [3][5] |

| Boiling Point | ~369.9 °C at 760 mmHg | [1][6][7] |

| Density | ~1.00 g/cm³ (at 20°C) | [1][6][8] |

| Refractive Index | ~1.468 - 1.47 | [6][7][8] |

| Flash Point | ~185.2 °C | [1][6][7] |

| Purity (typical) | >93.0% (GC) | [3][9] |

Synthesis, Reactivity, and Quality Control

Synthetic Pathway and Core Reactivity

A common laboratory-scale synthesis of this compound involves the bromination of 1-octadecene.[1] This process requires careful control of reaction conditions, such as temperature (e.g., 0°C), to prevent unwanted side reactions.[1]

The molecule's value stems from its dual reactivity:

-

The Alkyl Bromide: The primary bromide at C18 is an excellent electrophilic site, readily participating in nucleophilic substitution reactions (Sₙ2 mechanism) with a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines).[1] This allows for the attachment of hydrophilic headgroups for surfactant synthesis or conjugation to biomolecules.[1]

-

The Terminal Alkene: The double bond at C1 can undergo various addition reactions. It is a key monomer in acyclic diene metathesis (ADMET) polymerization and can be used to functionalize polyolefins.[1]

This orthogonal reactivity is a critical feature for synthetic chemists, as it allows for the selective modification of one end of the molecule while leaving the other end intact for subsequent transformations.[1]

Protocol: Quality Control and Structural Verification

To ensure the reliability of experimental outcomes, rigorous quality control is paramount. A self-validating approach combining spectroscopic and chromatographic techniques should be employed to confirm both the identity and purity of this compound.

Step-by-Step QC Protocol:

-

Visual Inspection: Assess the sample's physical state, color, and clarity, comparing it to the specifications.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine purity and confirm molecular weight.

-

Methodology: Dissolve a small sample in a volatile solvent (e.g., dichloromethane). Inject into a GC equipped with a non-polar column. The resulting chromatogram will indicate the percentage purity.[3] The mass spectrometer will provide the mass-to-charge ratio, confirming the molecular weight of 331.4 m/z for the parent ion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise molecular structure.

-

Methodology: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Expect characteristic signals for the terminal vinyl protons around 4.9-5.0 ppm and a triplet for the methylene protons adjacent to the bromine atom (–CH₂Br) at approximately 3.4 ppm.[1]

-

¹³C NMR: Expect signals for the sp² carbons of the double bond and a distinct signal for the carbon attached to the bromine.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the presence of key functional groups.

-

Methodology: Analyze a thin film of the liquid sample. Look for characteristic C=C stretching vibrations for the alkene and C-Br stretching vibrations.

-

The diagram below illustrates this multi-faceted workflow for quality assurance.

Caption: Quality control workflow for this compound.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Storage: The compound is heat-sensitive and should be stored in a cool, dark place under an inert atmosphere, typically refrigerated at 2-8°C.[1]

-

Handling: As an organic halide, it may cause skin irritation or allergic reactions upon contact.[4] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[10] All handling should be performed in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

-

Safety Statements: The compound is associated with the GHS08 health hazard pictogram and the hazard statement H304 (May be fatal if swallowed and enters airways). Precautionary statements include P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) and P331 (Do NOT induce vomiting).

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical sector.

Macrocycle Synthesis

Macrocycles are of growing interest in drug discovery for their ability to tackle challenging targets like protein-protein interactions.[11] this compound can serve as a long, flexible linker in the synthesis of these complex structures. For example, the terminal bromine can be converted to an azide or an alkyne, which can then participate in a ring-closing "click reaction" (CuAAC) with a complementary functional group at the other end of a precursor molecule.[12] This approach allows for the creation of large, drug-like macrocyclic scaffolds.[12]

Linker for Bioconjugation

The compound can act as a linker to attach hydrophobic payloads or tags to biomolecules like proteins. The alkyl bromide can react with nucleophilic residues on a protein's surface, such as the thiol of a cysteine, to form a stable covalent bond.[1] This introduces a long hydrophobic chain, which can be used to modify the protein's properties, for instance, to anchor it to a cell membrane or to a lipid nanoparticle for drug delivery.

Precursor for Bioisosteres and Late-Stage Functionalization

In medicinal chemistry, modifying a lead compound to improve its pharmacological properties is a key step. The long alkyl chain of this compound can be incorporated into drug candidates to enhance lipophilicity, which can modulate absorption, distribution, metabolism, and excretion (ADME) properties. This aligns with the principles of late-stage functionalization (LSF), a strategy used to diversify complex bioactive molecules to optimize their therapeutic characteristics without resorting to de novo synthesis.[13]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its defining feature—the orthogonal reactivity of a terminal alkene and a primary alkyl bromide—provides synthetic chemists with a powerful tool for constructing complex molecules with precision. Its applications in polymer science, materials chemistry, and particularly in drug discovery for synthesizing linkers, macrocycles, and novel bioisosteres, underscore its importance in modern research and development. Adherence to strict quality control protocols and safe handling practices is essential for harnessing its full potential in the laboratory.

References

- Benchchem. (n.d.). This compound | CAS 172656-11-0.

- CymitQuimica. (n.d.). This compound.

- TCI AMERICA. (n.d.). This compound 172656-11-0.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 172656-11-0.

- Chemsrc. (2025). This compound | CAS#:172656-11-0.

- ECHEMI. (n.d.). 172656-11-0, this compound Formula.

- Şahinler Kimya. (n.d.). This compound >93.0%(GC) - CAS 172656-11-0.

- ChemBK. (2024). This compound - Introduction.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 172656-11-0.

- SCIEDCO Canada. (n.d.). CAS 172656-11-0 | this compound, 5 g.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromooctadecane.

- AiFChem. (n.d.). 172656-11-0 | this compound.

- Sigma-Aldrich. (n.d.). This compound | 172656-11-0.

- Gicquel, P. A., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications.

- Johnson, C. N., et al. (2019). Structure-Based Macrocycle Design in Small-Molecule Drug Discovery and Simple Metrics To Identify Opportunities for Macrocyclization of Small-Molecule Ligands. Journal of Medicinal Chemistry.

- Dougherty, P. G., et al. (2017). The synthesis of macrocycles for drug discovery. Organic & Biomolecular Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 172656-11-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | CAS#:172656-11-0 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 9. sciedco.ca [sciedco.ca]

- 10. fishersci.com [fishersci.com]

- 11. Structure-Based Macrocycle Design in Small-Molecule Drug Discovery and Simple Metrics To Identify Opportunities for Macrocyclization of Small-Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

17-Octadecenyl Bromide synthesis route

An In-depth Technical Guide on the Synthesis of 17-Octadecenyl Bromide

Introduction

17-Octadecenyl Bromide, systematically named 1-bromo-17-octadecene, is a bifunctional long-chain aliphatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a terminal primary bromide and a terminal alkene, providing two orthogonal reactive sites for sequential chemical modifications. This unique characteristic makes it an invaluable building block for the synthesis of complex molecules, including novel drug delivery systems, molecular linkers, and specialized polymers.[1] The primary challenge in its synthesis lies in constructing the 18-carbon backbone while precisely installing the two distinct functional groups at opposite ends of the chain, avoiding cross-reactivity and ensuring high purity.

This technical guide provides a comprehensive overview of two robust and validated synthetic routes for preparing 17-Octadecenyl Bromide. Each pathway is presented with detailed, step-by-step protocols, mechanistic insights, and expert commentary on the rationale behind experimental choices. The methodologies are designed to be reproducible and scalable, catering to the needs of drug development professionals and academic researchers.

PART 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical retrosynthetic analysis to identify reliable bond disconnections and readily available starting materials. For a long-chain bifunctional molecule like 17-Octadecenyl Bromide, two primary strategies emerge as highly effective.

-

Strategy A: Grignard-Epoxide Coupling. This convergent approach involves the creation of a key carbon-carbon bond by reacting a C6 Grignard reagent containing a terminal alkene with a C12 epoxide. The resulting C18 alcohol is then converted to the target bromide. This pathway is advantageous for its efficiency in building the carbon skeleton.

-

Strategy B: Wittig Olefination. This linear approach constructs the molecule by first preparing a C16 chain with a bromide at one end and an aldehyde at the other. The terminal alkene is then installed in the final step using the Wittig reaction, a highly reliable method for forming carbon-carbon double bonds.[2][3]

The choice between these strategies may depend on the availability of starting materials and the specific scale of the synthesis. Both routes employ well-understood, high-yielding reactions suitable for a research and development environment.

Caption: Retrosynthetic analysis of 17-Octadecenyl Bromide.

PART 2: Synthesis via Grignard-Epoxide Coupling

This pathway is centered around the nucleophilic ring-opening of an epoxide by a Grignard reagent, a powerful reaction for forming carbon-carbon bonds and introducing a hydroxyl group simultaneously.[4][5]

Step 2.1: Preparation of Hex-5-en-1-ylmagnesium Bromide

The initial step involves the formation of a Grignard reagent from 6-bromo-1-hexene. It is critical to perform this reaction under strictly anhydrous and inert conditions to prevent quenching of the highly basic organometallic species.

Experimental Protocol:

-

Assemble a three-necked flask, previously flame-dried under vacuum, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.

-

Gently heat the flask with a heat gun under a stream of nitrogen until purple iodine vapors are observed. This activates the magnesium surface.

-

Allow the flask to cool, then add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve 6-bromo-1-hexene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling is observed.

-

Once initiated, add the remaining 6-bromo-1-hexene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-black solution of the Grignard reagent is used directly in the next step.

| Parameter | Value / Range | Rationale |

| Solvent | Anhydrous THF | Preferred for its ability to solvate the Grignard reagent and its suitable boiling point. |

| Magnesium | 1.2 - 1.5 equivalents | A slight excess ensures complete conversion of the alkyl bromide. |

| Activation | Iodine crystal | Removes the passivating magnesium oxide layer to initiate the reaction.[6] |

| Temperature | Room temp. to gentle reflux | The reaction is exothermic; the addition rate controls the temperature. |

Step 2.2: Synthesis of 17-Octadecen-1-ol

The prepared Grignard reagent attacks the terminal, less sterically hindered carbon of 1,2-epoxydodecane, resulting in a regioselective ring-opening to form the desired C18 alcohol after an acidic workup.[7]

Caption: Mechanism of Grignard addition to an epoxide.

Experimental Protocol:

-

Cool the solution of hex-5-en-1-ylmagnesium bromide from Step 2.1 to 0 °C in an ice bath.

-

Dissolve 1,2-epoxydodecane (1.0 equivalent) in anhydrous THF and add it dropwise to the cold Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the epoxide is consumed.

-

Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 17-octadecen-1-ol.

Step 2.3: Bromination of 17-Octadecen-1-ol

The final step is the conversion of the primary alcohol to the target alkyl bromide. To avoid unwanted reactions with the terminal alkene, a mild and selective bromination method is required. The conversion via a mesylate intermediate is highly recommended for its clean reaction profile and preservation of the double bond's integrity.[8][9]

Method A (Recommended): Two-Step Mesylation/Displacement

Part 1: Mesylation

-

Dissolve 17-octadecen-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting alcohol.

-

Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The resulting crude mesylate is often used directly in the next step without further purification.

Part 2: Bromide Displacement

-

Dissolve the crude mesylate in anhydrous diethyl ether.

-

Add anhydrous magnesium bromide (MgBr₂) (2.0-3.0 equivalents).

-

Stir the mixture vigorously at room temperature for 24 hours.[10]

-

Add cold water and extract the product with diethyl ether (3x).

-

Combine the organic phases, wash with water and brine, and dry over Na₂SO₄.

-

After concentrating, purify the final product, 17-Octadecenyl Bromide, by column chromatography.

Method B (Alternative): Direct Bromination with PBr₃ A more direct, but potentially less clean, alternative is the use of phosphorus tribromide.

-

Dissolve 17-octadecen-1-ol (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C under nitrogen.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it onto ice, then separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate, and brine.

-

Dry over Na₂SO₄, concentrate, and purify by chromatography.

| Method | Advantages | Disadvantages |

| Mesylate/MgBr₂ | High yield, clean reaction, no alkene isomerization.[8] | Two steps, requires anhydrous conditions. |

| PBr₃ | One step, readily available reagent. | Can generate acidic byproducts that may interact with the alkene; lower yields. |

PART 3: Synthesis via Wittig Olefination

This linear synthesis strategically installs the sensitive terminal alkene in the final step, minimizing potential side reactions. The core of this route is the Wittig reaction, which couples an aldehyde with a phosphorus ylide.[11]

Step 3.1 & 3.2: Preparation of 16-Bromohexadecanal

This key intermediate is prepared in two steps from the commercially available 1,16-hexadecanediol.

Experimental Protocol (Two Steps):

-

Monobromination: Selectively convert one hydroxyl group of 1,16-hexadecanediol to a bromide. A common method involves heating the diol with a slight excess of 48% aqueous hydrobromic acid (HBr) to favor monosubstitution, followed by careful purification to isolate 16-bromohexadecan-1-ol.

-

Oxidation: Dissolve 16-bromohexadecan-1-ol (1.0 equivalent) in anhydrous DCM. Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. Stir at room temperature for 2-3 hours until the alcohol is consumed (monitored by TLC). Filter the mixture through a pad of silica gel, eluting with DCM, to remove chromium salts. Concentrate the filtrate to yield crude 16-bromohexadecanal, which is used directly in the next step.

Step 3.3: The Wittig Reaction to form 17-Octadecenyl Bromide

The final step involves the reaction of 16-bromohexadecanal with methylenetriphenylphosphorane, a phosphorus ylide. The ylide is typically prepared in situ immediately before use.

Sources

- 1. Cas 172656-11-0,17-OCTADECENYL BROMIDE | lookchem [lookchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Wittig Reaction [organic-chemistry.org]

Mastering Orthogonal Reactivity: A Technical Guide to 18-Bromo-1-octadecene

Introduction: The Power of Duality in Molecular Design

In the intricate world of chemical synthesis, particularly in the realms of drug development, materials science, and polymer chemistry, the ability to selectively modify one part of a molecule while leaving another untouched is paramount. This principle, known as orthogonal reactivity, allows for the precise and efficient construction of complex molecular architectures. Bifunctional molecules, possessing two distinct reactive centers, are the cornerstones of such strategies.[1] 18-Bromo-1-octadecene (C₁₈H₃₅Br) stands as a prime exemplar of this class of compounds, featuring a long 18-carbon chain terminating in a nucleophile-susceptible primary alkyl bromide at one end and an electrophile-receptive terminal alkene at the other.[2] This guide provides an in-depth exploration of the orthogonal reactivity of this compound, offering researchers and drug development professionals a technical toolkit for harnessing its synthetic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Strategic Advantage of this compound

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The terminal alkene is a hub of electron density, making it susceptible to electrophilic attack and a prime substrate for a variety of addition and polymerization reactions. Conversely, the primary alkyl bromide is an excellent electrophile, readily undergoing nucleophilic substitution and forming the basis for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This inherent dichotomy allows for a stepwise approach to molecular elaboration, where one functional group can be selectively transformed while the other remains dormant, ready for a subsequent, orthogonal reaction.

Part 1: Selective Transformations of the Terminal Alkene

The terminal double bond of this compound offers a versatile platform for a range of chemical modifications.

Hydroboration-Oxidation: Anti-Markovnikov Hydroxylation

A cornerstone of alkene functionalization, hydroboration-oxidation provides a route to terminal alcohols with anti-Markovnikov regioselectivity.[3] This is particularly valuable for transforming the non-polar alkene of this compound into a hydrophilic hydroxyl group, a key step in the synthesis of amphiphilic molecules.